inhibitors

  • BIC1
    • Cat. No.:
    • B1663183
    • CAS No.:
    • Molecular Formula:
    • C17H16N4S2
    • Molecular Weight:
    • 340.5 g/mol
    Description
    Selective inhibitor of the interaction between the BRD2 bromodomain and acetylated histone H4K12;  Inhibitor of BRD2-Dependent Transcription;  High Quality Biochemicals for Research Uses...
  • EP1013
    • Cat. No.:
    • B1663444
    • CAS No.:
    • Molecular Formula:
    • C18H23FN2O6
    • Molecular Weight:
    • 382.4 g/mol
    Description
    EP1013 is a broad-spectrum caspase selective inhibitor, used in the research of type 1 diabetes.
  • Imazapic
    • Cat. No.:
    • B1663560
    • CAS No.:
    • 104098-48-8
    • Molecular Formula:
    • C14H17N3O3
    • Molecular Weight:
    • 275.30 g/mol
    Description
    5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid is a pyridinemonocarboxylic acid that is 5-methylpyridine-3-carboxylic acid which is substituted at position 2 b...
  • Atorvastatin
    • Cat. No.:
    • B1662188
    • CAS No.:
    • 134523-00-5
    • Molecular Formula:
    • C33H35FN2O5
    • Molecular Weight:
    • 558.6 g/mol
    Description
    Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
    Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
    ATORVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 14 approved and 106 investigational indications.
    Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels.
    A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL;  APOLIPOPROTEIN B;  and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.
    See also: Fluvastatin (related);  Atorvastatin Calcium (has salt form);  Atorvastatin Sodium (active moiety of)."> Atorvastatin is a dihydroxy monocarboxylic acid that is a member of the drug class known as statins, used primarily for lowering blood cholesterol and for preventing cardiovascular diseases. It has a role as an ...
  • Fluacrypyrim
    • Cat. No.:
    • B1663348
    • CAS No.:
    • 229977-93-9
    • Molecular Formula:
    • C20H21F3N2O5
    • Molecular Weight:
    • 426.4 g/mol
    Description
    Fluacrypyrim is a member of pyrimidines, an organofluorine acaricide, a methyl ester, an enoate ester and an enol ether. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor.
    a STAT3 activation i...
  • SE 175
    • Cat. No.:
    • B1662416
    • CAS No.:
    • 258278-64-7
    • Molecular Formula:
    • C16H13NO6S
    • Molecular Weight:
    • 347.3 g/mol
    Description
    SE 175 is an organic nitrate compound of the same general class as nitroglycerin. These nitrate compounds can act as NO-donors in vivo following reductive transformation of the nitrate group to nitric oxide. The...
  • Nalmefene Hydrochloride
    • Cat. No.:
    • B1662634
    • CAS No.:
    • 58895-64-0
    • Molecular Formula:
    • C21H26ClNO3
    • Molecular Weight:
    • 375.9 g/mol
    Description
    Nalmefene Hydrochloride is the hydrochloride salt form of nalmefene, a naltrexone analogue with opioid antagonistic property. Nalmefene antagonizes the effects of opioids by competing for the opioid receptors in...
  • Sulprostone
    • Cat. No.:
    • B1662612
    • CAS No.:
    • 60325-46-4
    • Molecular Formula:
    • C23H31NO7S
    • Molecular Weight:
    • 465.6 g/mol
    Description
    Sulprostone is a prostanoid.
    Sulprostone has been used in trials studying Abortion, Induced.
    SULPROSTONE is a small molecule drug with a maximum clinical trial phase of II.
    structure...
  • Sodium molybdate
    • Cat. No.:
    • B1663042
    • CAS No.:
    • 7631-95-0
    • Molecular Formula:
    • MoO4.2Na
      Na2MoO4
      MoNa2O4
    • Molecular Weight:
    • 205.93 g/mol
    Description
    Sodium molybdate (anhydrous) is an inorganic sodium salt having molybdate as the counterion. It has a role as a poison. It contains a molybdate.
    Sodium Molybdate is a crystalline powder essential for the meta...
  • L-AP6
    • Cat. No.:
    • B1663669
    • CAS No.:
    • 78944-89-5
    • Molecular Formula:
    • C6H14NO5P
    • Molecular Weight:
    • 211.15 g/mol
    Description
    RN given refers to DL-isomer